Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a bromobenzoyl group, a trichloroethyl group, and a cyclopenta[B]thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate typically involves multiple steps. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[B]thiophene-3-carboxylate
- Ethyl 2-amino-benzo[B]thiophene-3-carboxylate
Uniqueness
Ethyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylate is unique due to its combination of functional groups and structural features. The presence of the bromobenzoyl and trichloroethyl groups, along with the cyclopenta[B]thiophene ring, gives it distinct chemical and physical properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C19H18BrCl3N2O3S |
---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 2-[[1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18BrCl3N2O3S/c1-2-28-17(27)14-12-4-3-5-13(12)29-16(14)25-18(19(21,22)23)24-15(26)10-6-8-11(20)9-7-10/h6-9,18,25H,2-5H2,1H3,(H,24,26) |
InChI Key |
UKRKRFHJAGZLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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